Cas no 1388024-70-1 (7-Fluoro-6-methoxy-2,3-dihydro-1h-indole)

7-Fluoro-6-methoxy-2,3-dihydro-1H-indole is a fluorinated indole derivative with a methoxy substituent at the 6-position, offering unique reactivity and structural properties for synthetic applications. Its dihydroindole core provides a versatile scaffold for pharmaceutical and agrochemical intermediates, while the fluorine and methoxy groups enhance electronic modulation and binding affinity in target molecules. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its balanced lipophilicity and potential for selective interactions. High purity and well-defined stereochemistry make it a reliable building block for complex organic synthesis. Suitable for research in drug discovery and fine chemical production.
7-Fluoro-6-methoxy-2,3-dihydro-1h-indole structure
1388024-70-1 structure
Product Name:7-Fluoro-6-methoxy-2,3-dihydro-1h-indole
CAS No:1388024-70-1
MF:C9H10FNO
MW:167.180205821991
CID:5738531
PubChem ID:84652641
Update Time:2025-05-23

7-Fluoro-6-methoxy-2,3-dihydro-1h-indole Chemical and Physical Properties

Names and Identifiers

    • EN300-1145626
    • 1388024-70-1
    • 7-FLUORO-6-METHOXY-2,3-DIHYDRO-1H-INDOLE
    • 1H-Indole, 7-fluoro-2,3-dihydro-6-methoxy-
    • 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole
    • Inchi: 1S/C9H10FNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-3,11H,4-5H2,1H3
    • InChI Key: KKDIJAVXCPXERU-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC2=C1NCC2)OC

Computed Properties

  • Exact Mass: 167.074642105g/mol
  • Monoisotopic Mass: 167.074642105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • Density: 1.170±0.06 g/cm3(Predicted)
  • Boiling Point: 263.2±40.0 °C(Predicted)
  • pka: 3?+-.0.20(Predicted)

7-Fluoro-6-methoxy-2,3-dihydro-1h-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1145626-0.05g
7-fluoro-6-methoxy-2,3-dihydro-1H-indole
1388024-70-1
0.05g
$1129.0 2023-06-09
Enamine
EN300-1145626-0.1g
7-fluoro-6-methoxy-2,3-dihydro-1H-indole
1388024-70-1
0.1g
$1183.0 2023-06-09
Enamine
EN300-1145626-0.25g
7-fluoro-6-methoxy-2,3-dihydro-1H-indole
1388024-70-1
0.25g
$1235.0 2023-06-09
Enamine
EN300-1145626-0.5g
7-fluoro-6-methoxy-2,3-dihydro-1H-indole
1388024-70-1
0.5g
$1289.0 2023-06-09
Enamine
EN300-1145626-1.0g
7-fluoro-6-methoxy-2,3-dihydro-1H-indole
1388024-70-1
1g
$1343.0 2023-06-09
Enamine
EN300-1145626-2.5g
7-fluoro-6-methoxy-2,3-dihydro-1H-indole
1388024-70-1
2.5g
$2631.0 2023-06-09
Enamine
EN300-1145626-5.0g
7-fluoro-6-methoxy-2,3-dihydro-1H-indole
1388024-70-1
5g
$3894.0 2023-06-09
Enamine
EN300-1145626-10.0g
7-fluoro-6-methoxy-2,3-dihydro-1H-indole
1388024-70-1
10g
$5774.0 2023-06-09

Additional information on 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole

Professional Introduction to Compound with CAS No. 1388024-70-1 and Product Name: 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole

The compound identified by the CAS number 1388024-70-1 and the product name 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole represents a significant molecule in the field of pharmaceutical chemistry. This indole derivative has garnered attention due to its structural properties and potential applications in medicinal chemistry. The presence of both a fluoro and a methoxy substituent on the indole core suggests unique electronic and steric characteristics that may contribute to its biological activity.

In recent years, indole derivatives have been extensively studied for their diverse pharmacological properties. The 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole molecule, in particular, has been explored for its potential role in modulating various biological pathways. The fluorine atom, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in the pharmacokinetic profile of this compound. Similarly, the methoxy group contributes to hydrophobic interactions, influencing its solubility and interaction with biological targets.

Recent research has highlighted the importance of fluorinated indoles in the development of novel therapeutic agents. Studies have demonstrated that fluorine substitution can significantly alter the pharmacological properties of indole-based compounds, leading to improved efficacy and reduced side effects. The 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole molecule exemplifies this trend, as it combines the benefits of both fluoro and methoxy groups to enhance its pharmacological potential.

One of the most promising applications of this compound is in the field of oncology. Indole derivatives have shown significant promise as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and progression. The 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole molecule has been investigated for its potential to target specific oncogenic pathways, making it a valuable candidate for further development as an anticancer therapeutic.

Additionally, this compound has been explored for its antimicrobial properties. The unique structural features of 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole contribute to its ability to interact with bacterial cell membranes, disrupting essential cellular processes. This has led to interest in its potential use as an antimicrobial agent, particularly in addressing multidrug-resistant bacterial infections.

The synthesis of 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole involves a series of well-established organic reactions that highlight the expertise required in pharmaceutical chemistry. The introduction of the fluoro and methoxy groups requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve optimal results.

In conclusion, the compound with CAS number 1388024-70-1 and the product name 7-Fluoro-6-methoxy-2,3-dihydro-1h-indole represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in oncology and antimicrobial therapy make it a valuable candidate for further research and development. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly important role in the development of novel therapeutic agents.

Recommended suppliers
上海嵘奥生物技术有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
上海嵘奥生物技术有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited